2-Vinylaniline
Overview
Description
2-Vinylaniline, also known as 2-ethenylbenzenamine, is an organic compound with the molecular formula C8H9N. It is a derivative of aniline where the amino group is ortho to a vinyl group. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
2-Vinylaniline, also known as 2-Ethenylbenzenamine, is a chemical compound with the molecular formula C8H9N Anilines, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Anilines, the class of compounds to which this compound belongs, are known to undergo various chemical reactions, including nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Anilines can participate in various metabolic pathways, including catabolic and anabolic processes . They can be involved in the synthesis of larger biomolecules or the breakdown of larger molecules into smaller ones.
Pharmacokinetics
The pharmacokinetics of anilines, in general, can vary widely depending on their specific chemical structure and the biological system in which they are present .
Result of Action
Anilines can have various effects at the molecular and cellular level, depending on their specific chemical structure and the biological system in which they are present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical substances, and the specific characteristics of the biological system in which the compound is present .
Biochemical Analysis
Biochemical Properties
2-Vinylaniline plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other complex organic molecules. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes typically involves the hydroxylation of the vinyl group, leading to the formation of more polar metabolites that can be more easily excreted from the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This activation can lead to changes in gene expression, promoting the expression of genes involved in inflammation and immune responses . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the activation or inhibition of various enzymes, such as kinases and phosphatases, which play crucial roles in regulating cellular functions . Furthermore, this compound can directly interact with DNA, leading to changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, likely due to the accumulation of toxic metabolites . Additionally, threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that are more water-soluble and can be excreted in the urine . This metabolic process involves the interaction of this compound with various cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its presence in the mitochondria can influence cellular energy metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylaniline can be synthesized through several methods. One common approach involves the palladium-catalyzed amination of 2-bromostyrene with aniline. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere at elevated temperatures.
Another method involves the copper-catalyzed coupling of 2-bromostyrene with aniline. This reaction uses a copper catalyst, a base such as sodium hydroxide, and is conducted at high temperatures.
Industrial Production Methods: Industrial production of this compound often employs the copper-catalyzed method due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
2-Vinylaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives. This reaction typically uses oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can lead to the formation of 2-ethylbenzenamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically use reagents like nitric acid, sulfuric acid, and halogens, respectively.
Major Products:
- Quinoline derivatives (oxidation)
- 2-Ethylbenzenamine (reduction)
- Various substituted anilines (substitution)
Scientific Research Applications
2-Vinylaniline has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, influencing their activity.
Medicine: this compound derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization makes it useful in creating materials with specific mechanical and chemical properties.
Comparison with Similar Compounds
2-Vinylaniline can be compared with other similar compounds such as:
2-Aminostyrene: Similar to this compound but lacks the vinyl group ortho to the amino group. It has different reactivity and applications.
2-Vinylbenzenamine: Another name for this compound, highlighting its structural similarity to aniline with a vinyl group.
2-Styrenamine: Similar to this compound but with different substitution patterns on the benzene ring.
Uniqueness: this compound’s unique combination of an amino group and a vinyl group ortho to each other provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance.
Properties
IUPAC Name |
2-ethenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-5-3-4-6-8(7)9/h2-6H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURPPWHPIYBYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438449 | |
Record name | 2-vinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3867-18-3 | |
Record name | 2-vinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-vinylaniline?
A1: this compound serves as a versatile precursor for synthesizing various heterocycles, primarily indoles and quinolines. [1-29] These heterocycles are frequently found in natural products and pharmaceuticals, making this compound a valuable building block in medicinal chemistry.
Q2: How does the presence of both a vinyl group and aniline moiety in this compound influence its reactivity?
A2: The presence of both a vinyl group and an aniline moiety in this compound allows for diverse reactivity. The vinyl group can undergo electrophilic attack, radical reactions, and transition metal-catalyzed coupling reactions. [, , , , , , ] The aniline moiety can act as a directing group in metal-catalyzed reactions, participate in condensation reactions, or undergo oxidation to generate reactive intermediates. [, , , , ]
Q3: Can you provide specific examples of reactions where this compound is employed as a starting material?
A3: Certainly! Here are some examples:
- Synthesis of 2-aminoquinolines: 2-Vinylanilines react with isocyanides in the presence of a palladium catalyst and an oxidant to yield 2-aminoquinolines. [, ] This reaction efficiently forms new C(sp2)-C(sp2) and C(sp2)-N bonds in a single step.
- Indole synthesis via radical cyclization: 2-Vinylanilines can undergo radical cyclization reactions to form indoles. For example, a copper-catalyzed oxidative amination utilizing TEMPO as a cocatalyst and O2 as the oxidant has been reported. []
- Formation of cyclopentaquinolines: Palladium-catalyzed domino reactions of 2-vinylanilines with alkynes provide access to cyclopentaquinolines, a class of compounds with biological relevance. [] This transformation involves multiple bond formations and the construction of a quaternary carbon center.
Q4: Are there any metal-free synthetic approaches utilizing this compound?
A4: Yes, metal-free methodologies using this compound are also reported. One example involves the synthesis of C2-substituted indoles and quinolines from 2-vinylanilines and alkynoates through C-C bond cleavage. [] This strategy utilizes tandem Michael addition and cyclization reactions without requiring any metal catalyst.
Q5: What are the common reaction mechanisms involved in transformations of this compound?
A5: Reactions involving this compound often proceed through mechanisms such as electrophilic aromatic substitution, radical cyclization, transition metal-catalyzed coupling reactions, and pericyclic reactions like 6π electrocyclizations. [, , , , , ] The specific mechanism depends on the reaction conditions and the other reactants involved.
Q6: What roles can transition metals play in reactions with this compound?
A6: Transition metals like palladium, copper, and ruthenium are frequently used as catalysts in reactions involving this compound. [, , , , ] They facilitate various transformations, including C-H activation, oxidative coupling, and cyclization reactions, enabling the synthesis of complex molecular architectures.
Q7: How does the choice of catalyst influence the reaction outcome?
A7: The choice of catalyst significantly impacts the reaction pathway and product selectivity. For instance, using different palladium catalysts can lead to distinct products in the reaction of 2-vinylanilines with alkynes. [, , ] Similarly, copper catalysts have been shown to promote both oxidative amination and allylic amination pathways in the difunctionalization of alkenes with this compound derivatives. []
Q8: What is the molecular formula and molecular weight of this compound?
A8: The molecular formula of this compound is C8H9N, and its molecular weight is 119.16 g/mol.
Q9: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A9: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed for structural elucidation. [, , ] Infrared (IR) spectroscopy can also be helpful in identifying functional groups. [] X-ray diffraction analysis is valuable for determining the solid-state structures of crystalline derivatives. []
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